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# Application Notes and Protocols for Cell Line Selection in IMGC936 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

IMGC936 is a first-in-class antibody-drug conjugate (ADC) that targets A Disintegrin and Metalloproteinase 9 (ADAM9), a cell surface protein overexpressed in a variety of solid tumors. [1][2][3] This ADC is composed of a humanized anti-ADAM9 monoclonal antibody, site-specifically conjugated to the maytansinoid microtubule-disrupting payload DM21 via a cleavable linker.[2][4] The therapeutic strategy of IMGC936 is based on the targeted delivery of the cytotoxic agent to tumor cells expressing ADAM9, leading to cell death.[3]

ADAM9 is implicated in tumor progression, metastasis, and pathological neovascularization.[2] Its expression is elevated in numerous cancer types, including non-small cell lung cancer, gastric cancer, pancreatic cancer, triple-negative breast cancer, and colorectal cancer, while its presence in normal tissues is minimal.[1][5] This differential expression pattern makes ADAM9 an attractive target for ADC-based therapies. Preclinical studies have demonstrated that IMGC936 exhibits potent cytotoxic activity against a range of ADAM9-positive tumor cell lines. [2][6]

These application notes provide a comprehensive guide for the selection of appropriate cell lines for in vitro cytotoxicity assays of IMGC936. The protocols detailed below will enable researchers to reliably assess the potency and specificity of this ADC, thereby facilitating its preclinical evaluation.



# Data Presentation: Cell Line Selection for IMGC936 Cytotoxicity Assays

The selection of a suitable panel of cell lines is critical for evaluating the on-target cytotoxicity of IMGC936. An ideal panel should include cell lines with varying levels of ADAM9 expression (high, medium, low, and negative) to establish a clear correlation between target expression and drug-induced cytotoxicity.

Table 1: Recommended Human Cancer Cell Lines for IMGC936 Cytotoxicity Assays Based on ADAM9 Expression



Cell Line	Cancer Type	ADAM9 mRNA Expression (TPM)	ADAM9 Protein Expression (Immunohistochemistry)	Recommended Use
High ADAM9 Expressers				
NCI-H1703	Non-Small Cell Lung Cancer	High	High	Positive Control, Potency Assays
SK-MES-1	Non-Small Cell Lung Cancer	High	High	Positive Control, Potency Assays
Medium ADAM9 Expressers				
CaLu-3	Non-Small Cell Lung Cancer	Medium	Medium	Investigating dose-response relationships
DLD-1	Colorectal Cancer	Medium	Medium	Investigating dose-response relationships
Low ADAM9 Expressers				
MDA-MB-231	Triple-Negative Breast Cancer	Low	Low	Negative Control, Specificity Assays
Hs 578T	Triple-Negative Breast Cancer	Low	Low	Negative Control, Specificity Assays
ADAM9 Negative Control				
Cell Line with confirmed lack of	Varies	Not Detected	Not Detected	Specificity and bystander effect



ADAM9 assays
expression (e.g.,
via
CRISPR/Cas9
knockout)

TPM (Transcripts Per Million) values can be obtained from publicly available databases such as the Cancer Cell Line Encyclopedia (CCLE). Immunohistochemistry data can be referenced from the Human Protein Atlas. It is highly recommended to verify ADAM9 expression levels inhouse using the protocols outlined below.

## **Experimental Protocols**

# Protocol 1: Quantification of Cell Surface ADAM9 Expression by Flow Cytometry

This protocol describes the method for quantifying the relative levels of ADAM9 on the surface of live, non-permeabilized cells.

#### Materials:

- Selected cancer cell lines
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Cell scraper or trypsin-EDTA
- Primary antibody: Anti-ADAM9 antibody (human-specific, validated for flow cytometry)
- Isotype control antibody (matching the host and isotype of the primary antibody)
- Secondary antibody: Fluorochrome-conjugated anti-species IgG (e.g., Alexa Fluor 488 goat anti-mouse IgG)
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)



- · Propidium Iodide (PI) or other viability dye
- Flow cytometer

#### Procedure:

- Cell Culture: Culture the selected cell lines to 70-80% confluency.
- Cell Harvesting:
  - For adherent cells, gently detach the cells using a cell scraper or a brief treatment with trypsin-EDTA. If using trypsin, neutralize it with complete medium and wash the cells once with PBS.
  - For suspension cells, collect the cells by centrifugation.
- Cell Staining:
  - Resuspend the cells in cold FACS buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
  - Aliquot 100 μL of the cell suspension into FACS tubes.
  - Add the primary anti-ADAM9 antibody at the manufacturer's recommended concentration to the sample tubes.
  - Add the isotype control antibody at the same concentration to the control tubes.
  - Incubate on ice for 30-60 minutes in the dark.
  - Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at
     4°C between washes.
  - $\circ$  Resuspend the cell pellets in 100  $\mu L$  of cold FACS buffer containing the fluorochrome-conjugated secondary antibody at the recommended dilution.
  - Incubate on ice for 30 minutes in the dark.
  - Wash the cells twice with 1 mL of cold FACS buffer.



- Viability Staining and Data Acquisition:
  - Resuspend the final cell pellet in 500 μL of FACS buffer.
  - Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.
  - Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 live single cells).
- Data Analysis:
  - Gate on the live, single-cell population.
  - Determine the median fluorescence intensity (MFI) for both the isotype control and the anti-ADAM9 stained samples.
  - The relative level of ADAM9 expression can be expressed as the MFI of the ADAM9stained cells minus the MFI of the isotype control.

# Protocol 2: In Vitro Cytotoxicity Assay using a Tetrazolium-Based Method (e.g., MTT Assay)

This protocol outlines a method to determine the cytotoxic effect of IMGC936 on selected cancer cell lines.

#### Materials:

- Selected cancer cell lines (ADAM9-positive and -negative)
- Complete cell culture medium
- IMGC936 ADC
- Non-targeting control ADC (with the same payload and linker)
- Vehicle control (formulation buffer)



- 96-well flat-bottom tissue culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Multichannel pipette
- Plate reader capable of measuring absorbance at 570 nm

#### Procedure:

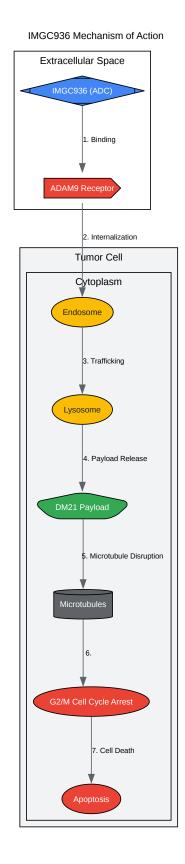
- · Cell Seeding:
  - Trypsinize and count the cells.
  - $\circ$  Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100  $\mu$ L of complete medium).
  - Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
- Drug Treatment:
  - Prepare serial dilutions of IMGC936 and the non-targeting control ADC in complete medium. A typical concentration range would be from 0.01 pM to 100 nM.
  - $\circ$  Remove the medium from the wells and add 100  $\mu L$  of the drug dilutions to the respective wells in triplicate.
  - Include wells with vehicle control (medium only) and a non-targeting control ADC.
  - Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
- MTT Assay:
  - After the incubation period, add 20 μL of MTT solution to each well.
  - Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.



- Carefully aspirate the medium from the wells.
- Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Incubate for 15-30 minutes at room temperature with gentle shaking.
- Data Acquisition and Analysis:
  - Measure the absorbance at 570 nm using a plate reader.
  - Subtract the background absorbance (from wells with medium and MTT only).
  - Calculate the percentage of cell viability for each concentration relative to the vehicletreated control cells.
  - Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

## **Mandatory Visualization**





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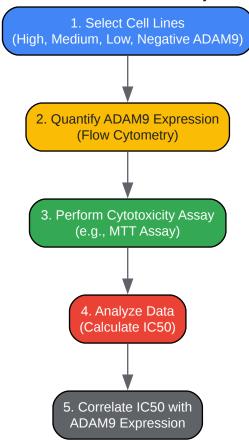
## Methodological & Application

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Caption: IMGC936 binds to ADAM9, is internalized, and releases its cytotoxic payload, leading to cell death.

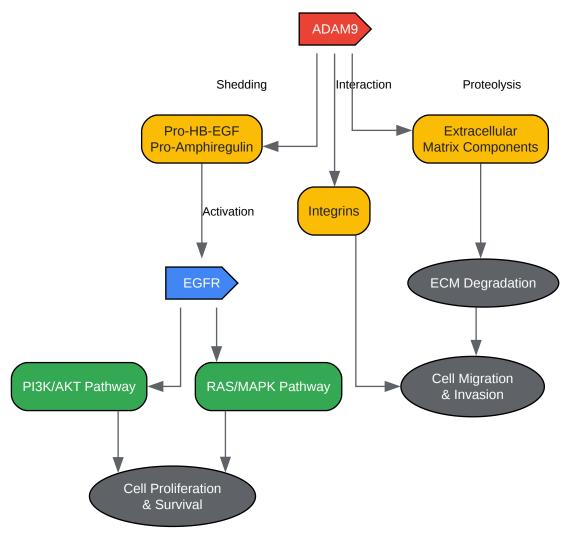


## Experimental Workflow for IMGC936 Cytotoxicity Testing





## Simplified Overview of ADAM9 Pro-tumorigenic Signaling



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